5-Bromo-2,3-difluorobenzoyl chloride
Overview
Description
5-Bromo-2,3-difluorobenzoyl chloride is a chemical compound that belongs to the group of substituted benzoyl chlorides. The chemical formula for this compound is C7H2BrClF2O , and its molecular weight is approximately 255 grams per mole .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and difluoro groups . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid that exhibits a pungent smell. This compound has a melting point of approximately 7 degrees Celsius and a boiling point of approximately 203 degrees Celsius.Scientific Research Applications
Antipsychotic Agents Development
A study explored the synthesis and antidopaminergic properties of a series of potent 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, highlighting the utility of 5-bromo-2,3-dimethoxybenzoic acid derivatives in developing compounds with high affinity for dopamine D-2 receptors. These compounds were synthesized using regiospecific methods that involve reactions with various electrophiles, demonstrating the versatility of 5-bromo-2,3-difluorobenzoyl chloride in creating molecules with potential therapeutic applications in neuropsychiatric disorders (Högberg, Ström, Hall, & Ögren, 1990).
Structural Opportunities in Organic Synthesis
Research on the regioflexible substitution of 1,3-difluorobenzene to produce various benzoic acids and bromobenzoic acids containing fluorine atoms in specific positions demonstrated the strategic use of this compound. This study showcases the compound's role in the selective conversion process, enabling the creation of structurally diverse molecules through controlled reactions (Schlosser & Heiss, 2003).
Novel Chemical Entities
The development of new fluorosulfonylation reagents and their application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles exemplifies the innovative chemical applications of bromo-substituted compounds. These reagents, characterized by their unique functional groups, open up avenues for synthesizing functionalized isoxazoles, highlighting the compound's contribution to expanding the chemical toolkit for creating molecules with potential utility in various fields (Leng & Qin, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2,3-difluorobenzoyl chloride are the benzylic positions in organic compounds . These positions are particularly reactive due to their resonance stabilization, which allows for various chemical reactions to occur .
Mode of Action
This compound interacts with its targets through a process known as free radical bromination . In this process, a bromine atom is added to the benzylic position, resulting in the formation of a new compound . This reaction can occur via either an SN1 or SN2 pathway, depending on the specific characteristics of the benzylic halide .
Biochemical Pathways
The addition of a bromine atom to the benzylic position can significantly alter the biochemical pathways of the original compound . The resulting changes can affect various downstream effects, such as the compound’s reactivity and stability .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific context in which the compound is used. For example, in the context of organic synthesis, the compound’s action can result in the formation of new compounds with altered properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability and the rate at which its reactions occur .
Properties
IUPAC Name |
5-bromo-2,3-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-3-1-4(7(9)12)6(11)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAFCZHHZAHCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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